molecular formula C10H10N2O2S B2503279 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 72799-35-0

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2503279
CAS No.: 72799-35-0
M. Wt: 222.26
InChI Key: HCIQEPUGTBWSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a methoxyphenyl group and a sulfanyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and thiourea.

    Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with thiourea in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under basic conditions to form the imidazolone ring.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolone ring can be reduced to form dihydroimidazolone derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazolone derivatives.

    Substitution: Various substituted imidazolones depending on the nucleophile used.

Scientific Research Applications

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

    DNA Interaction: Potential to intercalate with DNA, leading to anticancer effects.

    Receptor Binding: May bind to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenol
  • 2,6-dimethoxyphenol
  • 4-hydroxy-3-methoxybenzaldehyde
  • 1-(4-hydroxy-3-methoxyphenyl)ethanone
  • 4-hydroxy-3,5-dimethoxybenzaldehyde

Uniqueness

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a methoxyphenyl group and a sulfanyl group on the imidazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIQEPUGTBWSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.